4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol
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Overview
Description
4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol is an organic compound with the molecular formula C9H20OSi It is a secondary alcohol with a trimethylsilyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of N-(Trimethylsilyl)imidazole with acetylacetone. This reaction typically occurs under mild conditions and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsiloxy)-3-penten-2-one: This compound has a similar structure but differs in the position of the functional groups.
5-(Trimethylsilyl)pent-1-en-4-yn-3-ol: Another related compound with a different arrangement of the carbon chain and functional groups
Uniqueness
4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol is unique due to its specific arrangement of the trimethylsilyl group and the hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
58649-15-3 |
---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
4-methyl-2-trimethylsilylpent-1-en-3-ol |
InChI |
InChI=1S/C9H20OSi/c1-7(2)9(10)8(3)11(4,5)6/h7,9-10H,3H2,1-2,4-6H3 |
InChI Key |
ZGLPUBMPPPGWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=C)[Si](C)(C)C)O |
Origin of Product |
United States |
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